molecular formula C16H14N2O B5770168 2-benzyl-5-(2-methylphenyl)-1,3,4-oxadiazole CAS No. 345994-69-6

2-benzyl-5-(2-methylphenyl)-1,3,4-oxadiazole

Cat. No. B5770168
CAS RN: 345994-69-6
M. Wt: 250.29 g/mol
InChI Key: JZHCEMJHDDBPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-5-(2-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the oxadiazole family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, antifungal, and antibacterial properties.

Mechanism of Action

The mechanism of action of 2-benzyl-5-(2-methylphenyl)-1,3,4-oxadiazole involves the inhibition of various enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to exhibit various other biochemical and physiological effects. It has been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. It also exhibits antifungal and antibacterial activity, indicating its potential as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-benzyl-5-(2-methylphenyl)-1,3,4-oxadiazole is its broad spectrum of biological activities, making it a versatile compound for various research applications. However, its low solubility in water can pose a challenge for its use in in vitro and in vivo experiments. Additionally, its cytotoxic effects can also be a limitation, as it can potentially harm normal cells in addition to cancer cells.

Future Directions

There are several future directions for the research on 2-benzyl-5-(2-methylphenyl)-1,3,4-oxadiazole. One area of interest is the development of novel analogs with improved pharmacological properties, such as increased solubility and selectivity for cancer cells. Another direction is the investigation of its potential as a combination therapy with other anticancer agents. Finally, the elucidation of its mechanism of action at the molecular level can provide valuable insights into its therapeutic potential and aid in the development of more effective cancer therapies.

Synthesis Methods

The synthesis of 2-benzyl-5-(2-methylphenyl)-1,3,4-oxadiazole involves the reaction of benzyl hydrazine with 2-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then cyclized to form the oxadiazole ring. The purity and yield of the final product can be improved by various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

2-benzyl-5-(2-methylphenyl)-1,3,4-oxadiazole has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antitumor activity. Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. It works by inducing cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

properties

IUPAC Name

2-benzyl-5-(2-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-7-5-6-10-14(12)16-18-17-15(19-16)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHCEMJHDDBPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201220215
Record name 2-(2-Methylphenyl)-5-(phenylmethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

345994-69-6
Record name 2-(2-Methylphenyl)-5-(phenylmethyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345994-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methylphenyl)-5-(phenylmethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.